N1-Ethylpseudouridine

mRNA translation protein expression GFP reporter

Researchers needing a precise negative control for mRNA translation studies can utilize N1-Ethylpseudouridine. Unlike N1-methylpseudouridine, this analog uniquely inhibits protein expression while maintaining potent innate immune evasion, making it a critical tool for dissecting structure-activity relationships (SAR) in nucleoside modification research. • Translation Control: Serves as an ideal negative control, showing major negative effects on translation efficiency compared to m1Ψ. • Immune Silencing: Suppresses TLR7/8 activation comparably to N1-methylpseudouridine, demonstrated by equivalent suppression of TNF-α and IFN-α in human PBMCs. • Supply Chain: Available in standard research quantities (5 mg to 500 mg) with confirmed stock and rapid global delivery.

Molecular Formula C11H16N2O6
Molecular Weight 272.25 g/mol
Cat. No. B12095634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Ethylpseudouridine
Molecular FormulaC11H16N2O6
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H16N2O6/c1-2-13-3-5(10(17)12-11(13)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,2,4H2,1H3,(H,12,17,18)
InChIKeyAMMRPAYSYYGRKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Ethylpseudouridine Identity and Procurement


N1-Ethylpseudouridine (Et1Ψ, CAS 1613529-72-8) is a chemically modified uridine analog. In its active triphosphate form (N1-Ethylpseudouridine-5'-Triphosphate), it serves as a substrate for T7 RNA polymerase during in vitro transcription (IVT) to incorporate the N1-ethylpseudouridine modification into mRNA [1]. This modification is primarily investigated for its ability to reduce the innate immunogenicity of exogenous mRNA, a critical requirement for therapeutic and vaccine applications [2]. As a purine nucleoside analog, it belongs to a class of molecules with broad biological activity . For procurement purposes, the triphosphate form is commercially available with a standard purity of ≥90% as determined by AX-HPLC, and an extinction coefficient of 7,800 Lmol⁻¹cm⁻¹ at 271 nm .

Format Active triphosphate form for IVT incorporation
Workflow T7 RNA polymerase substrate for modified mRNA synthesis
Outcome Reported to reduce innate immunogenicity of mRNA
Procurement Commercial triphosphate available with verified purity

N1-Ethylpseudouridine: Why Substitution Fails


The substitution of uridine with modified analogs in mRNA is not a uniform solution. While several modified nucleotides, including pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ), are known to enhance translation and reduce immunogenicity, the specific chemical identity of the modification profoundly dictates the functional outcome [1]. A comparative study of six different modifications revealed that translation efficiency varies significantly, making the choice of analog a critical determinant of experimental success [1]. Critically, data shows that while methylation (m1Ψ) preserves or enhances translation, simple ethylation at the same N1 position on pseudouridine (Et1Ψ) has a major negative effect on translation [2]. Therefore, treating N1-ethylpseudouridine as a direct, functional substitute for its more common analogs like N1-methylpseudouridine is scientifically invalid and will lead to predictable and significant differences in protein expression.

Functional mismatch with methyl analog
N1-ethyl vs. N1-methyl substitution may severely reduce translation, making Et1Ψ unsuitable as a direct substitute for m1Ψ in protein expression studies.
Translation-inhibitory profile
This modification may act as an inhibitor of translation rather than an enhancer, limiting interchangeability with Ψ or m1Ψ for high-yield mRNA applications.
Class-level miscoding potential
Pseudouridine analogs may alter translation fidelity, which could break immune tolerance and shift immunological endpoints beyond intended design.

Performance Comparison of N1-Ethylpseudouridine


Translation Abrogation vs. m1Ψ and Ψ

In a direct head-to-head comparison, mRNA modified with N1-ethylpseudouridine (Et1Ψ) showed severely hindered translation. When encoding for GFP and transfected into human HEK293T cells, Et1Ψ-mRNA exhibited a ≈3.5-fold reduction in protein expression compared to unmodified mRNA (p < 0.01), and the lowest expression level among all six tested modifications [1]. In stark contrast, mRNA modified with N1-methylpseudouridine (m1Ψ) and pseudouridine (Ψ) showed comparable or enhanced protein expression relative to the unmodified control under the same experimental conditions [1]. A similar trend was observed with a second mRNA sequence encoding Survivin, where Et1Ψ led to a ≈4.5-fold reduction in expression, whereas Ψ and m1Ψ increased expression by ≈7.5-fold and 9-fold, respectively [1].

Translation Abrogation
Head-to-head
Et1Ψ: ≈3.5-fold reduction in GFP vs. unmodified; m1Ψ and Ψ comparable/enhanced
Supports translation-inhibitory phenotype; not interchangeable with m1Ψ or Ψ.
HEK293T cells, 24h post-transfection
mRNA translation protein expression GFP reporter HEK293T cells

Innate Immune Evasion Comparable to m1Ψ

The primary benefit of N1-ethylpseudouridine is its ability to render mRNA 'immunosilent,' a property it shares with the clinically validated N1-methylpseudouridine. In an assay using freshly isolated human peripheral blood mononuclear cells (PBMCs), mRNA modified with N1-ethylpseudouridine (Et1Ψ) and N1-methylpseudouridine (m1Ψ) both induced significantly low levels of the pro-inflammatory cytokines tumor necrosis factor alpha (TNF-α) and interferon alpha (IFN-α) across three different mRNA doses [1]. The study explicitly notes that there were no significant differences between the TNF-α and IFN-α levels from PBMCs transfected with m1Ψ and Et1Ψ IVT mRNAs [1]. This is in contrast to unmodified mRNA, which triggered a robust cytokine response [1].

Immune Evasion Parity
Head-to-head
Et1Ψ and m1Ψ induced comparably low TNF-α and IFN-α; no significant difference between them.
Immunosilencing benchmark equivalent to m1Ψ in PBMC assay.
Human PBMCs, three mRNA doses, ELISA at 24h
immunogenicity innate immunity TNF-alpha IFN-alpha PBMCs

Reduced Translation Fidelity and Unique Humoral Response

In vivo studies reveal a distinct immunological outcome for N1-ethylpseudouridine-modified mRNA compared to N1-methylpseudouridine. BALB/c mice immunized with pseudouridine (Ψ)-modified mRNA encoding the self-antigen Wilms' tumor antigen-1 (WT1) developed a low but significant level of anti-WT1 IgG antibodies, an effect not observed with unmodified or N1-methylpseudouridine (m1Ψ)-modified mRNA [1]. This is attributed to the potential of Ψ-containing mRNA to alter translation fidelity at certain codons, leading to a breakdown of immune tolerance to self-antigens [1]. While the specific antibody response to N1-ethylpseudouridine (Et1Ψ) was not directly tested in this immunization model due to its extremely poor translation, the finding highlights a class-level property of certain Ψ analogs to modulate immunogenicity in a manner distinct from m1Ψ. The study notes that this miscoding effect could be detrimental for gene replacement therapies but might be beneficial for vaccine applications by generating a diverse repertoire of antigens [1].

Translation Fidelity & Humoral Response
Class-level
Ψ-modified mRNA (class-level) elicited anti-WT1 IgG in mice; unmodified and m1Ψ did not.
Miscoding potential may modulate self-antigen tolerance; Et1Ψ implications require direct validation.
BALB/c mouse immunization model, Ψ analog study
translation fidelity immune tolerance self-antigen antibody response

N1-Ethylpseudouridine Research Applications


Probing Structural Determinants of Translation

N1-Ethylpseudouridine serves as a powerful tool compound for basic research into the mechanisms of translation. Its unique property of severely inhibiting translation while maintaining low immunogenicity [1] makes it an ideal negative control or probe. Researchers can use Et1Ψ-modified mRNA to dissect the contributions of specific chemical moieties (e.g., an ethyl vs. a methyl group) on the pseudouridine base to ribosome binding and processivity. This is crucial for understanding the structure-activity relationship (SAR) of nucleoside modifications, which directly informs the rational design of future therapeutic mRNAs [1].

Cancer Vaccines Breaking Immune Tolerance

Given evidence that pseudouridine modification can induce a humoral response against a self-antigen by potentially altering translation fidelity [1], N1-ethylpseudouridine presents a candidate for exploration in cancer immunotherapy. While its translation is poor, the class-level property of breaking immune tolerance is highly desirable in oncology to generate immune responses against tumor-associated self-antigens. Future research could focus on optimizing sequence or delivery to rescue some translation while retaining this unique immunomodulatory effect, potentially creating a new class of mRNA-based cancer vaccines [1].

In Vitro Models for Innate Immune Evasion

N1-Ethylpseudouridine's ability to effectively silence innate immune sensors (e.g., TLR7/8) is on par with N1-methylpseudouridine, as demonstrated by equivalent suppression of TNF-α and IFN-α in human PBMCs [1]. This makes it a valuable comparator for in vitro assays designed to screen for novel immunogenicity-reducing modifications or formulations. Its use as a benchmark allows researchers to calibrate their assays and ensure that new candidates are indeed outperforming this established level of immune evasion.

Application
Selection Property
Validation Focus
Translation mechanism studies
Translation-inhibitory yet low-immunogenic profile
Ribosome binding and processivity assays
Cancer vaccine immune tolerance research
Class-level miscoding potential for self-antigen response
Anti-self-antigen humoral response validation
Immunogenicity screening assays
Immunosilencing benchmark comparable to m1Ψ
Cytokine suppression in human PBMC models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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